

Application Note: Chromatographic Separation of Torsemide and its Impurities

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Compound of Interest

Compound Name: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

Cat. No.: B135653

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Introduction

Torsemide is a pyridine-sulfonylurea loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic disease. It is also used to manage hypertension. The quality and safety of pharmaceutical products are paramount, necessitating the accurate identification and quantification of any impurities in the active pharmaceutical ingredient (API) and final dosage forms. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify limits for various process-related and degradation impurities.^[1] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for the separation and quantification of Torsemide and its related substances.^{[2][3]}

Chromatographic Methods for Separation

Reverse-phase HPLC (RP-HPLC) is the predominant method for the analysis of Torsemide and its impurities. C18 columns are widely used as the stationary phase, offering good retention and separation of the moderately polar Torsemide and its related compounds.^{[2][3]} The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate or ammonium formate) and an organic modifier like acetonitrile or methanol.^{[2][3]} Gradient elution can be employed to effectively separate a wide range of impurities with varying polarities, while isocratic methods are suitable for simpler impurity profiles or routine quality control.^{[2][3]}

Detection is commonly performed using a UV detector at wavelengths ranging from 254 nm to 290 nm.[2][4]

Torsemide Impurities

Impurities in Torsemide can originate from the manufacturing process or from degradation of the drug substance over time. The United States Pharmacopeia (USP) lists several related compounds for Torsemide, including:

- Torsemide Related Compound A: 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide.[1][5]
- Torsemide Related Compound B: N-[(n-butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide.[1][6]
- Torsemide Related Compound C: N-[(ethylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide.[1][7]
- Torsemide Related Compound E: 4-m-Tolyl-2H-pyrido[4,3-e][5][6]thiadiazin-3(4H)-one 1,1-dioxide.[8]

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[2]

Quantitative Data Summary

The following table summarizes various reported chromatographic conditions for the separation of Torsemide and its impurities.

Method	Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)	Reference
RP-HPLC	Zorbax C18 (250x4.6mm), 5µm	Phosphate buffer and Methanol (50:50 v/v), pH 3.5	1.3	288	[2]
RP-HPLC	Inertsil ODS-3µm C18, 150mm x 4.6mm	Methanol, Acetonitrile, and Water (5:3:2 v/v/v)	0.2	254	[2]
RP-HPLC	µBondapak C18	Acetonitrile and 0.05M Phosphate Buffer (pH 2.4) (70:30 v/v)	Not Specified	Not Specified	[3]
RP-HPLC	X terra C8 (4.6 x 150mm, 3.5µm)	Phosphate buffer and Acetonitrile (40:60 v/v), pH 3.5	0.8	288	[4]
RP-HPLC	LiChrospher® C 18 (5µm, 250x4 mm)	Acetonitrile and Buffer (57.4:42.6 v/v)	1.0	290 (Torsemide)	Not Specified in Snippet
UPLC	Zorbax SB-C18 (50 x 4.6 mm, 1.8 µm)	Binary Gradient Elution	Not Specified	288	Not Specified in Snippet

Experimental Protocol: RP-HPLC Method for Torsemide and Impurities

This protocol is a representative example based on a common RP-HPLC method for the analysis of Torsemide in pharmaceutical dosage forms.[\[4\]](#)

1. Reagents and Materials

- Torsemide Reference Standard (RS)
- Torsemide Related Compound Reference Standards (as required)
- Torsemide Tablets
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Phosphate (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Water (HPLC Grade)

2. Preparation of Solutions

- Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a buffer solution. Adjust the pH to 3.5 with orthophosphoric acid.
- Mobile Phase: Prepare a mixture of the phosphate buffer and acetonitrile in a 40:60 v/v ratio. Filter the mobile phase through a 0.45 μ m membrane filter and degas by sonication for 15-20 minutes.[\[4\]](#)
- Standard Stock Solution (100 μ g/mL): Accurately weigh about 10 mg of Torsemide RS and transfer it to a 100 mL volumetric flask. Dissolve in 25 mL of the mobile phase and make up the volume with the mobile phase.[\[4\]](#)

- Working Standard Solution: Prepare appropriate dilutions of the standard stock solution with the mobile phase to construct a calibration curve (e.g., 50-100 µg/mL).[4]
- Sample Solution (from Tablets):
 - Weigh and finely powder 20 Torsemide tablets.
 - Accurately weigh a portion of the powder equivalent to 10 mg of Torsemide and transfer it to a 100 mL volumetric flask.
 - Add about 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.[4]
 - Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
 - Filter the solution through a 0.45 µm syringe filter before injection.[4]

3. Chromatographic Conditions

- Instrument: HPLC system with a UV-Vis detector.
- Column: X terra C8 (4.6 x 150mm, 3.5µm).[4]
- Mobile Phase: Phosphate buffer (pH 3.5) and Acetonitrile (40:60 v/v).[4]
- Flow Rate: 0.8 mL/min.[4]
- Injection Volume: 20 µL.[4]
- Detection Wavelength: 288 nm.[4]
- Column Temperature: Ambient.

4. System Suitability

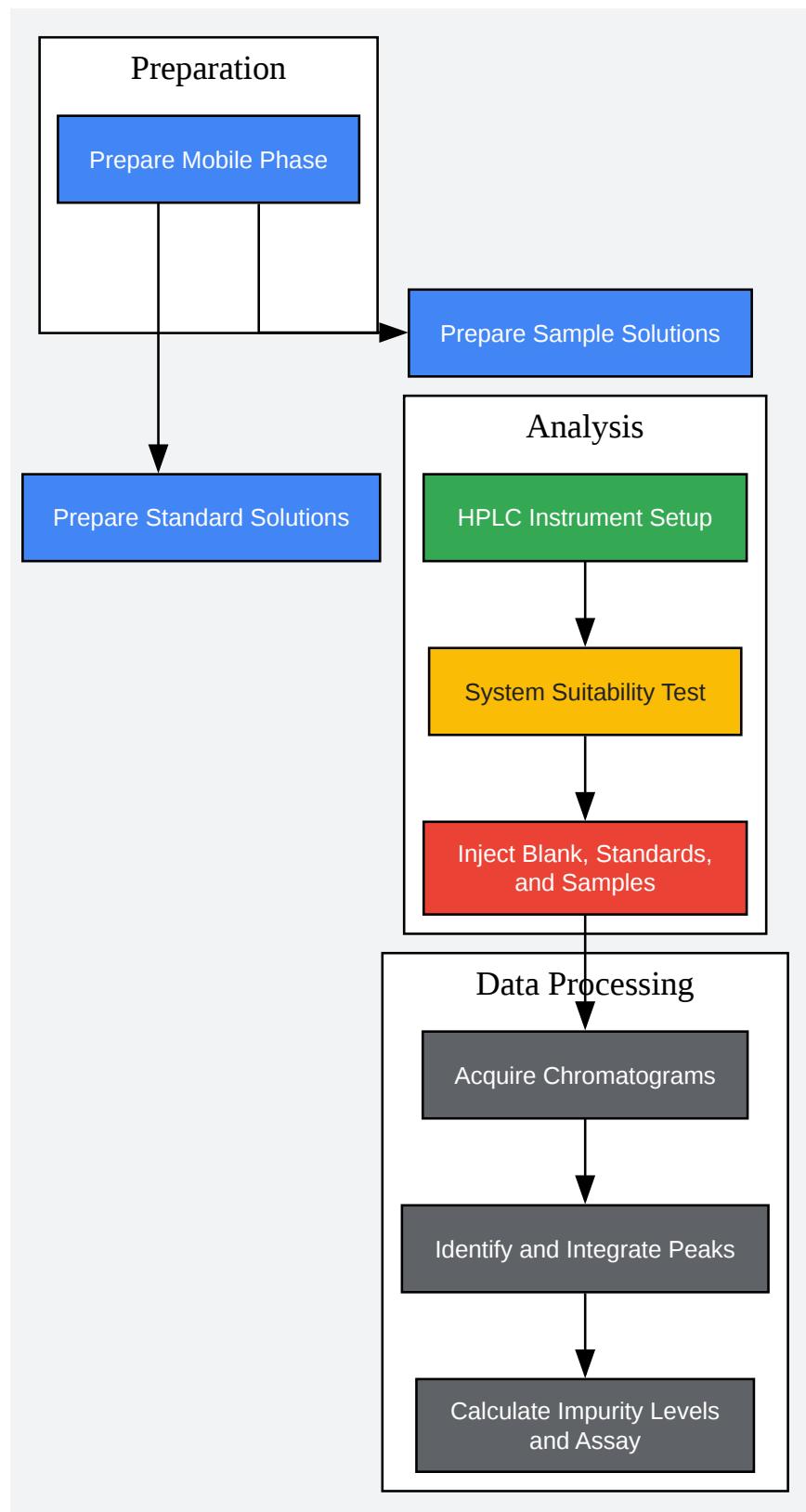
Before sample analysis, perform system suitability tests by injecting the standard solution multiple times. The acceptance criteria typically include:

- Tailing Factor: Not more than 2.0.

- Theoretical Plates: A minimum number (e.g., >2000).
- Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.

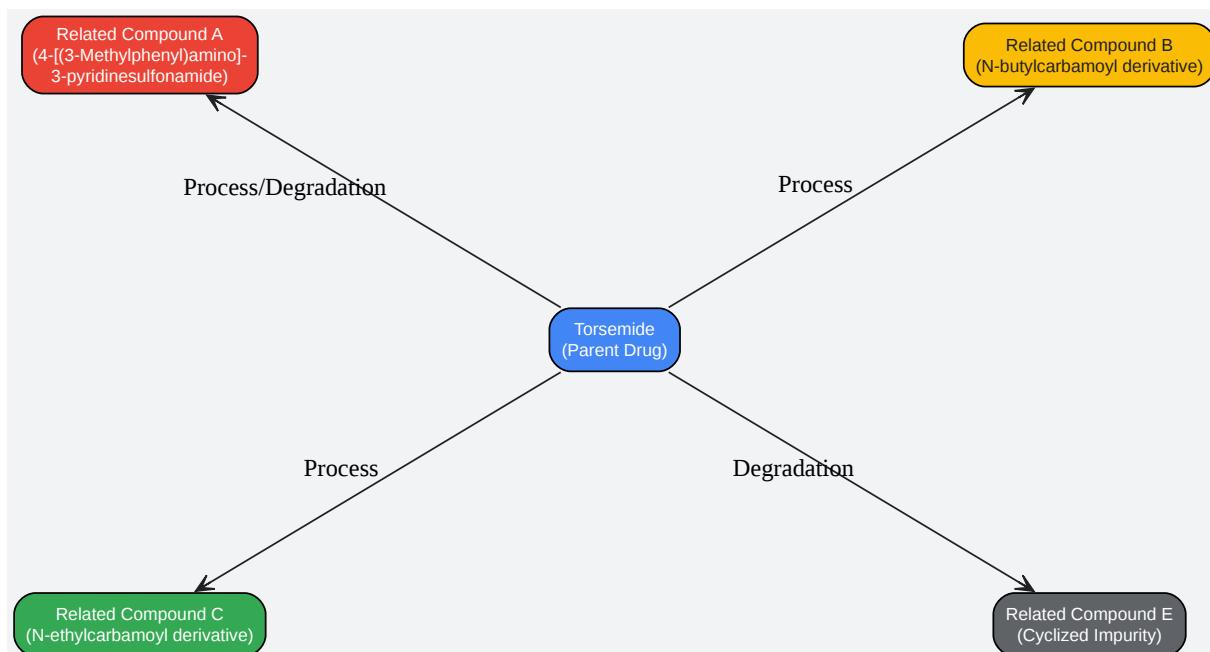
5. Analysis Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph. Record the chromatograms and identify the peaks based on their retention times. Calculate the amount of Torsemide and any specified impurities in the sample by comparing the peak areas with those of the standard solutions.

Visualizations



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Caption: Workflow for Chromatographic Analysis of Torsemide.



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